molecular formula C6H3Cl3N2O B595532 2,5,6-Trichloronicotinamide CAS No. 142266-62-4

2,5,6-Trichloronicotinamide

Katalognummer: B595532
CAS-Nummer: 142266-62-4
Molekulargewicht: 225.453
InChI-Schlüssel: DBAVDGXPOXFHRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5,6-Trichloronicotinamide: is an organic compound with the molecular formula C6H3Cl3N2O and a molecular weight of 225.46 g/mol . It is a derivative of nicotinamide, characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions on the pyridine ring. This compound appears as a colorless crystal or white crystalline powder and is known for its strong odor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2,5,6-Trichloronicotinamide can be achieved through the reaction of nicotinamide with chlorinating agents. One common method involves dissolving nicotinamide in an organic solvent such as diethyl ether, followed by the addition of an excess of a chlorinating agent . The reaction is typically carried out at an appropriate temperature for an extended period to ensure complete chlorination. The reaction mixture is then filtered, and the product is washed and dried to obtain this compound .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction of 2,5,6-Trichloronicotinoyl chloride with ammonium hydroxide in dioxane can yield this compound . This method involves the dropwise addition of 2,5,6-Trichloronicotinoyl chloride to ammonium hydroxide at low temperatures, followed by extraction with dichloromethane .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted nicotinamide derivatives.

    Reduction Reactions: Formation of amines or other reduced derivatives.

    Oxidation Reactions: Formation of oxidized products such as carboxylic acids or ketones.

Wirkmechanismus

The mechanism of action of 2,5,6-Trichloronicotinamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2,5,6-Trichloronicotinamide (TCNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of TCNA, focusing on its mechanism of action, efficacy against various pathogens and cancer cells, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated derivative of nicotinamide, featuring three chlorine atoms substituted at the 2, 5, and 6 positions of the pyridine ring. Its chemical formula is C6_6H4_4Cl3_3N2_2O.

Biological Activity Overview

The biological activities of TCNA have been explored in various studies, highlighting its potential as an antimicrobial agent and an inhibitor of specific cancer pathways.

Antimicrobial Activity

TCNA has shown significant antimicrobial properties against a variety of bacterial strains. A study indicated that TCNA exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TCNA were determined to be in the range of 25-50 µg/mL against several pathogens, including:

Pathogen MIC (µg/mL)
Vibrio cholerae25
Enterococcus faecalis25
Micrococcus luteus50
Shigella sonnei50

These findings suggest that TCNA could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Anticancer Activity

Recent research has also focused on the role of TCNA as a potential anticancer agent. It has been identified as an inhibitor of the KRAS G12C mutation, which is prevalent in several cancers including lung adenocarcinoma and colorectal cancer. The inhibition of this mutation could lead to significant therapeutic benefits for patients with these malignancies .

Mechanism of Action
The proposed mechanism by which TCNA exerts its anticancer effects involves the inhibition of KRAS signaling pathways. By blocking these pathways, TCNA may prevent cancer cell proliferation and induce apoptosis in malignant cells. This mechanism is particularly relevant in cancers characterized by KRAS mutations, which are often resistant to conventional therapies .

Case Studies

Several case studies have documented the effects of TCNA in laboratory settings:

  • Study on Antimicrobial Efficacy : In vitro tests demonstrated that TCNA effectively inhibited the growth of multidrug-resistant strains of bacteria. The study concluded that TCNA could serve as a lead compound for developing new antibiotics .
  • KRAS Inhibition in Cancer Cells : A study involving human lung cancer cell lines treated with TCNA showed a marked reduction in cell viability and increased apoptosis compared to control groups. The results suggested that TCNA's ability to inhibit KRAS G12C could provide a novel approach to treating specific types of lung cancer .

Eigenschaften

IUPAC Name

2,5,6-trichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAVDGXPOXFHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706399
Record name 2,5,6-Trichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142266-62-4
Record name 2,5,6-Trichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,5,6-trichloronicotinonitrile (30 g, 144.92 mmol, 1.00 equiv) in sulfuric acid (98%, 162 mL, 1.00 equiv) was stirred for 1 h at 60° C. in an oil bath. The reaction mixture was cooled and then quenched by the addition of water/ice. The solid was collected by filtration and dried in an oven under reduced pressure. This resulted in 26 g of 2,5,6-trichloronicotinamide as a white solid. LC-MS (ES, m/z): 225 [M+H]+. 1H-NMR (300 MHz, DMSO-d6) δ (ppm) 9.38 (1H, s), 8.12 (1H, s), 7.95 (1H, s).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.